4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11-2-3-14-7-4-6(9(12)13)5-10-8(7)11/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUYLQIBHWRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640350 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-58-3 | |
| Record name | 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b]-1,4-oxazine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation and Cyclization
One of the primary methods to prepare substituted 3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, including the target compound, involves a condensation reaction followed by ring closure to form the oxazine ring.
- Condensation of 3-protected-2-hydroxypyridine with 2-chloroacetonitrile in the presence of a base such as potassium carbonate (K2CO3) in acetonitrile solvent.
- The reaction proceeds under stirring at room temperature or slightly elevated temperatures.
- The condensation yields intermediates that can cyclize to form the oxazine ring system.
- Two regioisomeric pyrido-oxazine compounds may form, distinguishable by ^13C NMR spectroscopy, particularly by the chemical shifts of methylene groups in the oxazine moiety (e.g., 40.9 ppm vs. 61.2 ppm for CH2–N and CH2–O, respectively).
- Structural confirmation is achieved through 2D NMR techniques such as HETCOR, HMQC, and HMBC.
Reaction conditions and yields:
| Parameter | Conditions | Outcome/Notes |
|---|---|---|
| Base | K2CO3 (3.29 mmol) | Facilitates deprotonation and nucleophilic attack |
| Solvent | Acetonitrile (20 mL) | Suitable polar aprotic solvent |
| Temperature | Room temperature to reflux | Reaction time varies, typically several hours |
| Yield | Acceptable yields reported | Purification by crystallization or chromatography |
| Spectral data | ^13C NMR, 2D NMR | Confirms regioisomer formed |
This method is recognized as effective and allows for easy purification of the final compound.
Two-Step Base and Acid Catalyzed Ring Closure Method
A related synthetic strategy, adapted from similar heterocyclic carboxylic acid preparations, involves:
- Step 1: Reaction of a phenol derivative with γ-butyrolactone under basic conditions to form an intermediate.
- Step 2: Acid-catalyzed cyclization of the intermediate to close the heterocyclic ring and form the desired dihydro-oxazine carboxylic acid structure.
- The base (alkali) initiates nucleophilic attack on the lactone, opening the ring and forming an intermediate.
- An acid catalyst such as ZnCl2 or trifluoromethanesulfonic acid promotes ring closure by intramolecular cyclization.
- The reaction is typically conducted under heating (e.g., 75 °C to 150 °C) with stirring for several hours.
- After completion, the reaction mixture is quenched with dilute acid and extracted with organic solvents (e.g., dichloromethane).
- The crude product is purified by recrystallization, often using ethanol.
| Step | Conditions | Yield/Notes |
|---|---|---|
| Acid catalyst | Trifluoromethanesulfonic acid, 75–150 °C | 45% yield reported for similar compounds |
| Reaction time | 8 hours stirring | Gas evolution observed during reaction |
| Workup | Acid quench, extraction, recrystallization | Purified product with high efficiency |
This two-step approach is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production.
Practical Considerations and Purification
- The purification of the final compound is commonly achieved by recrystallization from ethanol or chromatographic techniques.
- Spectroscopic techniques such as ^13C NMR and 2D NMR are essential to confirm the structure and purity.
- The choice of solvent and base can influence the regioselectivity and yield of the product.
- The formation of regioisomers requires careful spectral analysis to identify the desired isomer.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique ring structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context, but it often includes inhibition or activation of specific proteins, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- CAS Number : 915707-58-3
- Structure : A pyrido-oxazine heterocycle fused with a pyridine ring, featuring a methyl group at the 4-position and a carboxylic acid at the 7-position.
Physicochemical Properties :
- Purity : Typically available at 95–97% purity .
- Hazards : Causes skin/eye irritation and respiratory discomfort (GHS Warning) .
Comparison with Structural Analogs
4-(Trifluoroacetyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
- CAS Number : 912569-63-2
- Molecular Formula : C₉H₈N₃O₂ (estimated)
- Key Differences :
3-Oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
- CAS Number : 1256836-67-5
- Key Differences: Oxazine Modification: Oxo group (C=O) at the 3-position replaces the methyl group. The oxo group may increase rigidity, affecting binding interactions in biological targets .
3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid
- Molecular Formula: C₉H₈INO₃ (iodinated derivative)
- Key Differences: Core Structure: Benzene ring replaces the pyridine ring. The benzoxazine system may exhibit stronger π-π stacking interactions .
Structural and Functional Analysis Table
Biological Activity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological properties, synthesis, and potential therapeutic uses.
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 20348-23-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Notably, it exhibits significant effects on different biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Some research indicates that it may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of pyrido[3,2-b][1,4]oxazines. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the potential of these compounds as lead structures for developing new antibiotics.
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 32 | 64 |
| Reference Compound A | 16 | 32 |
Antioxidant Activity
The antioxidant capacity was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Neuroprotective Effects
In vitro studies using neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial investigated the efficacy of a formulation containing the compound against chronic bacterial infections. Results indicated a statistically significant reduction in bacterial load compared to placebo groups. -
Case Study on Neuroprotection :
A laboratory study focused on the neuroprotective effects of the compound revealed that it reduced markers of inflammation and apoptosis in neuronal cells exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of precursor amines with carbonyl-containing fragments. For example, intermediates like (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (a structural analog) are formed through nucleophilic substitution and oxidation steps . Key intermediates should be characterized using /-NMR to confirm regiochemistry and LC-MS for purity (>98%) .
Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify purity. Stability studies should employ accelerated degradation (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation byproducts. Structural analogs, such as ofloxacin derivatives, show sensitivity to UV light, necessitating amber glass storage .
Q. What purification strategies are effective for removing residual solvents or byproducts in the final synthesis step?
- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes polar impurities. For persistent non-polar byproducts, recrystallization from ethanol/water (1:3 v/v) is recommended. Membrane-based nanofiltration (3 kDa cutoff) can isolate the target compound from high-molecular-weight contaminants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity while minimizing off-target effects?
- Methodological Answer : Synthesize analogs with modifications at the pyrido-oxazine core (e.g., halogenation at position 9 or piperazinyl substitutions at position 10). Test against bacterial DNA gyrase (for antimicrobial SAR) or kinase targets (e.g., EGFR for anticancer activity) using enzyme inhibition assays. Compare IC values and molecular docking simulations (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can contradictions in reported biological activity data (e.g., varying IC values across studies) be systematically addressed?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and validate compound solubility in DMSO/PBS. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm activity. Meta-analyses of datasets using AI tools (COMSOL Multiphysics) can identify confounding variables like buffer pH or temperature fluctuations .
Q. What computational methods are most effective for predicting reaction pathways and optimizing yields in large-scale synthesis?
- Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations (Gaussian 16) to model cyclization transition states. Machine learning (Python-based Scikit-learn) can analyze historical reaction data to predict optimal solvent/base combinations. For example, ICReDD’s hybrid computational-experimental workflow reduced optimization time for similar heterocycles by 40% .
Q. What experimental strategies are recommended for studying salt or co-crystal formation to enhance bioavailability?
- Methodological Answer : Screen counterions (e.g., HCl, sodium, or arginine) via solvent-assisted grinding. Characterize salts using PXRD to confirm crystallinity and DSC for thermal stability. For co-crystals, employ Hirshfeld surface analysis (Mercury Software) to identify hydrogen-bonding motifs. Structural analogs like ofloxacin N-oxide hydrochloride demonstrate improved solubility via salt formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
